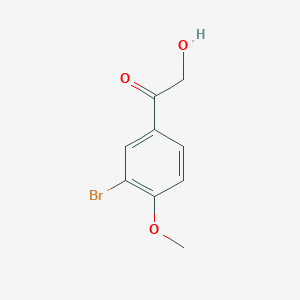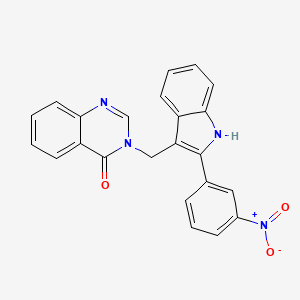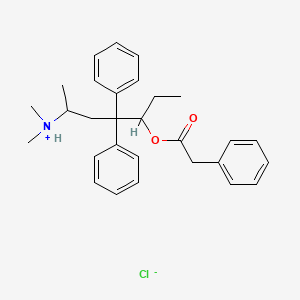
Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride involves multiple steps. The process typically starts with the esterification of acetic acid with phenol to form phenyl acetate. This intermediate is then subjected to further reactions to introduce the dimethylamino and diphenyl groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, where halogens or other nucleophiles can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination or other halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and phenyl groups contribute to the compound’s overall reactivity and stability. The hydrochloride salt form enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: A simpler ester with similar reactivity but lacking the additional functional groups.
Dimethylaminoethyl esters: Compounds with similar dimethylamino groups but different ester backbones.
Diphenyl compounds: Molecules containing diphenyl groups but with different functional groups attached.
Uniqueness
Acetic acid, phenyl-, (4-(dimethylamino)-2,2-diphenyl-1-ethyl)pentyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66967-59-7 |
|---|---|
Molecular Formula |
C29H36ClNO2 |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
[4,4-diphenyl-5-(2-phenylacetyl)oxyheptan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H35NO2.ClH/c1-5-27(32-28(31)21-24-15-9-6-10-16-24)29(22-23(2)30(3)4,25-17-11-7-12-18-25)26-19-13-8-14-20-26;/h6-20,23,27H,5,21-22H2,1-4H3;1H |
InChI Key |
JNNDASMRVKYNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
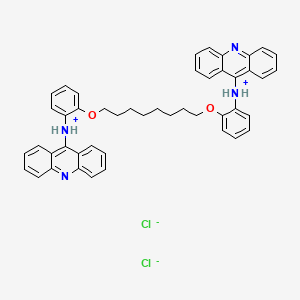
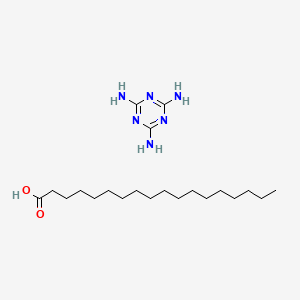

![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
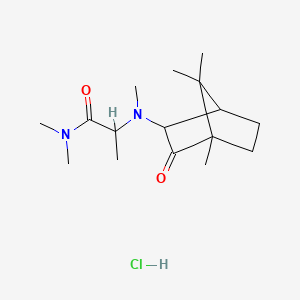
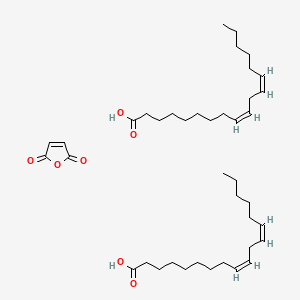
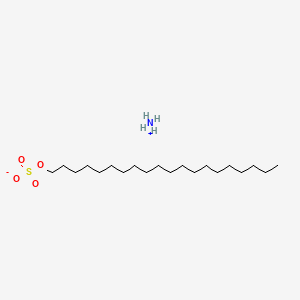
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
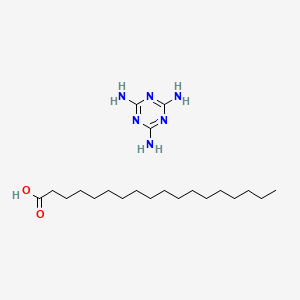
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
